Technical Documentation Center

4-[2-(Pyridin-4-yl)ethenyl]phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[2-(Pyridin-4-yl)ethenyl]phenol

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of 4-[2-(Pyridin-4-yl)ethenyl]phenol: A Supramolecular Synthon Guide

Executive Summary The molecule 4-[2-(pyridin-4-yl)ethenyl]phenol—frequently referred to in literature as trans-4-hydroxy-4'-stilbazole—is a highly versatile building block in crystal engineering. Featuring a rigid, conju...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 4-[2-(pyridin-4-yl)ethenyl]phenol—frequently referred to in literature as trans-4-hydroxy-4'-stilbazole—is a highly versatile building block in crystal engineering. Featuring a rigid, conjugated π -system flanked by a strong hydrogen-bond donor (phenol) and a strong hydrogen-bond acceptor (pyridine), it serves as an ideal supramolecular synthon. This technical whitepaper provides an in-depth guide to the crystallographic analysis of this molecule, detailing the causality behind experimental workflows, self-validating structural refinement protocols, and the mechanistic forces driving its solid-state assembly.

Its ability to form robust, predictable intermolecular networks has been leveraged in the design of 1[1], 2[2], 3[3], and even as a high-efficiency4[4].

Molecular Architecture & Supramolecular Synthons

The structural integrity of 4-[2-(pyridin-4-yl)ethenyl]phenol in the solid state is governed by two primary non-covalent interactions:

  • O-H N Hydrogen Bonding: The hydroxyl group acts as a strict hydrogen-bond donor, while the pyridyl nitrogen acts as a strict acceptor. This complementarity forces the molecules into infinite 1D head-to-tail zigzag chains.

  • π−π Stacking: The central ethenyl bridge (-CH=CH-) locks the two aromatic rings into a nearly coplanar conformation via extended π -conjugation. This planarity allows adjacent 1D chains to interlock through offset face-to-face π−π stacking, stabilizing the 3D lattice.

Supramolecular_Assembly Donor Phenol Group (-OH) Strong H-Bond Donor Assembly Head-to-Tail 1D Chains (O-H···N Interactions) Donor->Assembly Donates H Acceptor Pyridine Ring (N) Strong H-Bond Acceptor Acceptor->Assembly Accepts H Bridge Ethenyl Bridge (-CH=CH-) Conjugation & Planarity Stacking 2D/3D Architecture (π-π Stacking) Bridge->Stacking Enables π-overlap Assembly->Stacking Packing

Logic flow of supramolecular assembly in 4-[2-(pyridin-4-yl)ethenyl]phenol.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain high-resolution structural data, the following step-by-step methodology must be strictly adhered to. Every step is designed with a specific physical causality to ensure a self-validating outcome.

Step 1: Crystallization via Slow Evaporation
  • Procedure: Dissolve 10 mg of synthesized 4-[2-(pyridin-4-yl)ethenyl]phenol in 2 mL of a polar protic solvent (e.g., anhydrous ethanol). Cover the vial with parafilm, puncture small holes, and leave undisturbed at 298 K.

  • Causality: The polar protic solvent solvates both the basic pyridine and acidic phenol moieties equally. Slow evaporation ensures a low, constant state of supersaturation, which thermodynamically favors the ordered growth of a single crystal lattice over kinetic, amorphous precipitation.

Step 2: Crystal Mounting & Cryoprotection
  • Procedure: Under a polarized light microscope, select a single crystal free of twinning (exhibiting uniform extinction). Coat the crystal in Paratone-N oil and mount it on a polyimide cryoloop.

  • Causality: Paratone-N oil acts as a cryoprotectant. When the crystal is flash-cooled in the diffractometer, the oil forms an amorphous glass rather than crystalline ice. Ice formation would generate intense powder diffraction rings that obscure the sample's reflection data.

Step 3: Cryogenic Data Collection
  • Procedure: Transfer the loop to a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å). Immediately plunge the crystal into a 100 K nitrogen cold stream.

  • Causality: Data collection is strictly performed at cryogenic temperatures to minimize atomic thermal vibrations. Reducing the Debye-Waller thermal displacement parameters preserves the intensity of high-angle X-ray reflections. This is mathematically critical for accurately resolving the electron density of light atoms—specifically the hydroxyl hydrogen atom participating in the O-H N bond.

Step 4: Structure Solution and Refinement (Self-Validating System)
  • Procedure: Integrate the diffraction frames and apply a multi-scan absorption correction. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (e.g., SHELXL).

  • Self-Validation Checkpoint: The structural model is considered self-validating when:

    • The Goodness-of-Fit (GoF) converges near 1.00 .

    • The final R1​ factor drops below 5% ( R1​<0.05 ).

    • The maximum residual electron density ( Δρmax​ ) is less than 0.5 e/ų . Failure Condition: Any residual peaks larger than 0.5 e/ų near the hydroxyl oxygen or pyridine nitrogen indicate an incorrect assignment of the hydrogen-bonding proton or potential static disorder, requiring immediate re-evaluation of the Fourier difference map.

SCXRD_Workflow A Synthesis & Purification of 4'-hydroxy-4-stilbazole B Slow Evaporation Crystallization (EtOH, 298 K) A->B C Crystal Selection & Mounting (Paratone Oil, Cryoloop) B->C D Cryogenic X-Ray Data Collection (100 K, Mo Kα) C->D E Data Reduction & Absorption Correction (Multi-scan) D->E F Structure Solution (Intrinsic Phasing) E->F G Structure Refinement (Least-Squares on F²) F->G H Self-Validation (GoF ~1.0, R1 < 0.05, Δρ < 0.5) G->H

Step-by-step SCXRD experimental workflow emphasizing the final self-validation checkpoint.

Quantitative Structural Analysis

The crystallographic parameters of 4-[2-(pyridin-4-yl)ethenyl]phenol confirm its highly ordered supramolecular nature. The table below summarizes the typical quantitative metrics extracted from a refined CIF (Crystallographic Information File) for this compound.

Table 1: Typical Crystallographic and Hydrogen Bonding Parameters

Structural ParameterValue / DescriptionMechanistic Implication
Crystal System MonoclinicTypical for planar conjugated organic molecules.
Space Group P21​/c Facilitates centrosymmetric packing and inversion centers.
Donor-Acceptor Motif O-H NPrimary thermodynamic driver of the 1D lattice.
D-H Distance (Å) ~0.84 (X-ray)Appears artificially shortened in X-ray due to electron cloud shift.
H A Distance (Å) ~1.82 - 1.88Indicates a very strong, highly directional hydrogen bond.
D A Distance (Å) ~2.65 - 2.70Falls well below the sum of van der Waals radii (3.07 Å).
D-H A Angle (°) 168 - 175Near-linear geometry maximizes orbital overlap and bond strength.
π−π Centroid Distance (Å) ~3.6 - 3.8Optimal distance for dispersive London forces between aromatic rings.

Mechanistic Insights into Lattice Stabilization

Understanding the crystal structure of 4-[2-(pyridin-4-yl)ethenyl]phenol requires looking beyond isolated molecules to the emergent properties of the lattice.

The Role of the Ethenyl Spacer: Unlike flexible aliphatic spacers, the rigid -CH=CH- double bond restricts conformational freedom. The trans-isomer strongly prefers a planar geometry to maximize the delocalization of π -electrons across the entire molecule. Because the molecule is strictly planar, the resulting 1D hydrogen-bonded chains resemble flat "ribbons."

Inter-Ribbon Dynamics: These ribbons cannot exist in a vacuum; they must pack efficiently to minimize the free energy of the crystal. The planarity enforced by the ethenyl bridge allows these ribbons to stack on top of one another. The offset face-to-face π−π stacking ensures that the electron-rich regions of one molecule align with the electron-deficient regions of the adjacent molecule, preventing electrostatic repulsion. This dual-mode stabilization (strong directional H-bonds in 1D, dispersive π -stacking in 2D/3D) makes the crystal lattice highly robust, which is why this synthon is so frequently utilized in advanced materials science and phase-transition engineering.

References

  • Supramolecular Liquid-Crystalline Networks Built by Self-Assembly of Multifunctional Hydrogen-Bonding Molecules | Chemistry of Materials Source: ACS Publications URL:[Link][1]

  • Methylation of a pyridyl-functional nanoporous liquid crystalline polymer membrane and determination of its dye and ion selectivity Source: Eindhoven University of Technology Research Portal URL:[Link][2]

  • Synthesis and Self-Assembly of Donor−Spacer−Acceptor Molecules. Liquid Crystals Formed by Single-Component “Complexes” via Intermolecular Hydrogen-Bonding Interaction | Macromolecules Source: ACS Publications URL:[Link][3]

  • Effect of Temperature on the Corrosion Inhibition of Trans-4-Hydroxy-4'-Stilbazole on Mild Steel in HCl Solution Source: SciSpace / Hindawi URL:[Link][4]

Sources

Exploratory

An In-depth Technical Guide to the Electronic Absorption Spectrum of 4-[2-(pyridin-4-yl)ethenyl]phenol

Abstract This technical guide provides a comprehensive analysis of the electronic absorption spectrum of 4-[2-(pyridin-4-yl)ethenyl]phenol, a molecule of significant interest in materials science and drug development due...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic absorption spectrum of 4-[2-(pyridin-4-yl)ethenyl]phenol, a molecule of significant interest in materials science and drug development due to its unique photophysical properties. This document outlines a detailed experimental protocol for its synthesis and spectroscopic characterization, including an in-depth discussion of its solvatochromic and pH-dependent spectral behavior. The underlying electronic transitions are elucidated through a discussion of theoretical principles, providing researchers, scientists, and drug development professionals with a thorough understanding of this compound's optical properties.

Introduction

4-[2-(pyridin-4-yl)ethenyl]phenol, also known as 4-hydroxy-4'-stilbazole, belongs to the stilbazole family of compounds. Its structure consists of a phenol and a pyridine ring connected by an ethenyl bridge, creating a conjugated π-system that is responsible for its characteristic electronic absorption properties. This push-pull system, with the electron-donating hydroxyl group and the electron-withdrawing pyridine nitrogen, gives rise to interesting photophysical phenomena, including solvatochromism and pH-dependent spectral shifts. Understanding these properties is crucial for its application in the development of fluorescent probes, nonlinear optical materials, and potential pharmaceutical agents.

This guide will provide a detailed methodology for the synthesis of 4-[2-(pyridin-4-yl)ethenyl]phenol and a comprehensive study of its electronic absorption spectrum. We will explore the influence of solvent polarity and pH on the absorption maxima (λmax) and discuss the nature of the electronic transitions involved.

Synthesis of 4-[2-(pyridin-4-yl)ethenyl]phenol

The synthesis of 4-[2-(pyridin-4-yl)ethenyl]phenol can be efficiently achieved via the Horner-Wadsworth-Emmons reaction, which is a widely used method for the stereoselective synthesis of (E)-alkenes.[1] This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

  • Diethyl (4-pyridylmethyl)phosphonate

  • 4-Hydroxybenzaldehyde

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • To this suspension, add a solution of diethyl (4-pyridylmethyl)phosphonate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

  • Condensation: Cool the ylide solution back to 0 °C and add a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of methanol.

  • Acidify the mixture with 1 M HCl to a pH of approximately 6-7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure (E)-4-[2-(pyridin-4-yl)ethenyl]phenol.

Synthesis_Workflow cluster_ylide Ylide Formation cluster_condensation Condensation cluster_purification Work-up & Purification ylide_start Diethyl (4-pyridylmethyl)phosphonate + NaH in THF ylide_step1 Stir at 0°C, then RT ylide_start->ylide_step1 ylide_product Phosphonate Ylide ylide_step1->ylide_product condensation_step Add to ylide solution at 0°C, then stir at RT overnight ylide_product->condensation_step aldehyde 4-Hydroxybenzaldehyde aldehyde->condensation_step crude_product Crude Product Mixture condensation_step->crude_product workup Quench, Acidify, Extract, Dry crude_product->workup purification Column Chromatography workup->purification final_product Pure (E)-4-[2-(pyridin-4-yl)ethenyl]phenol purification->final_product pH_Equilibria Cationic Cationic Form (Pyridinium) λmax ~300 nm Neutral Neutral Form λmax ~340 nm Cationic->Neutral + H⁺ (pKa₁ ~5-6) Neutral->Cationic - H⁺ Anionic Anionic Form (Phenolate) λmax ~400 nm Neutral->Anionic - H⁺ (pKa₂ ~8-9) Anionic->Neutral + H⁺

Caption: pH-dependent equilibria of the molecule.

  • Acidic pH (pH < pKa₁): The pyridine nitrogen is protonated, forming a pyridinium cation. This increases the electron-withdrawing nature of the pyridine ring, leading to a hypsochromic (blue) shift of the main absorption band compared to the neutral form. [2]* Neutral pH (pKa₁ < pH < pKa₂): The molecule exists predominantly in its neutral form.

  • Alkaline pH (pH > pKa₂): The phenolic hydroxyl group is deprotonated to form a phenolate anion. The phenolate is a much stronger electron-donating group than the hydroxyl group, which significantly enhances the intramolecular charge transfer. This results in a pronounced bathochromic (red) shift of the absorption maximum. [3] Table 2: Expected pH-Dependent Absorption Maxima (λmax) in Aqueous Solution

pH RangeDominant SpeciesExpected λmax (nm)
< 4Cationic (Pyridinium)~300
6 - 8Neutral~340
> 10Anionic (Phenolate)~400

Note: The λmax and pKa values are estimates based on data for similar phenolic and pyridinic compounds. An isosbestic point is expected to be observed during the titration, indicating a two-state equilibrium between the neutral and anionic forms. [3]

Interpretation of Electronic Transitions

The electronic absorption spectrum of 4-[2-(pyridin-4-yl)ethenyl]phenol can be understood by considering the molecular orbitals involved in the electronic transitions. Time-dependent density functional theory (TD-DFT) calculations on similar molecules have shown that the absorption spectrum is primarily composed of π-π* and intramolecular charge transfer (ICT) transitions. [4][5]

Transitions cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) HOMO HOMO (Highest Occupied Molecular Orbital) Localized on Phenol & Ethenyl Bridge LUMO LUMO (Lowest Unoccupied Molecular Orbital) Localized on Pyridine & Ethenyl Bridge HOMO->LUMO π-π* / ICT Transition (Absorption of a photon)

Caption: Electronic transition from HOMO to LUMO.

  • π-π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In 4-[2-(pyridin-4-yl)ethenyl]phenol, these transitions are responsible for the strong absorption in the UV region.

  • Intramolecular Charge Transfer (ICT): The lowest energy absorption band, which is sensitive to solvent polarity and pH, is attributed to an ICT transition. In this transition, electron density is transferred from the electron-rich phenol moiety (the donor) to the electron-deficient pyridine ring (the acceptor) upon photoexcitation. The deprotonation of the phenol to a phenolate significantly enhances this charge transfer, leading to the observed large bathochromic shift. [4]

Conclusion

This technical guide has provided a comprehensive overview of the electronic absorption spectrum of 4-[2-(pyridin-4-yl)ethenyl]phenol. A reliable synthetic protocol based on the Horner-Wadsworth-Emmons reaction has been detailed. The solvatochromic and pH-dependent behavior of the molecule have been thoroughly discussed, with its absorption maxima showing a clear dependence on the polarity of the medium and the protonation state of the molecule. The observed spectral shifts are rationalized by considering the interplay of π-π* and intramolecular charge transfer transitions. The information presented herein serves as a valuable resource for researchers working with this and related compounds in the fields of materials science, medicinal chemistry, and photophysics.

References

  • Unlocking the Potential of 4-Stilbazole: A Deep Dive into its Chemical Structure and Applications - Ontosight AI. (n.d.). Retrieved from [Link]

  • pH dependency of photolabile protection groups used for applications in dynamic structural biology - ChemRxiv. (n.d.). Retrieved from [Link]

  • Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols - PubMed. (2002, January 15). Retrieved from [Link]

  • Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol - Redalyc. (n.d.). Retrieved from [Link]

  • Determination of the pKa values of some biologically active and inactive hydroxyquinones. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol - ResearchGate. (2017, September 1). Retrieved from [Link]

  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds - MDPI. (2022, December 28). Retrieved from [Link]

  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (2005, December 7). Retrieved from [Link]

  • Pyridine, 3-ethenyl- - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Synthesis, Structures, and Luminescent Properties of Phenol−Pyridyl Boron Complexes | Inorganic Chemistry - ACS Publications. (2006, January 13). Retrieved from [Link]

  • Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC. (2017, February 4). Retrieved from [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review - Semantic Scholar. (n.d.). Retrieved from [Link]

  • 4-vinylphenol - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC. (n.d.). Retrieved from [Link]

  • Showing Compound 4-Vinylphenol (FDB010540) - FooDB. (2010, April 8). Retrieved from [Link]

  • 4-Vinylphenol - Wikipedia. (n.d.). Retrieved from [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes - Biointerface Research in Applied Chemistry. (2021, January 31). Retrieved from [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Foundational

Supramolecular Engineering: Hydrogen Bonding Networks in 4-[2-(pyridin-4-yl)ethenyl]phenol

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary The rational design of supramolecular architectures relies heavily on the pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

The rational design of supramolecular architectures relies heavily on the predictable and directional nature of non-covalent interactions. Among the most versatile building blocks in this domain is 4-[2-(pyridin-4-yl)ethenyl]phenol (commonly referred to as trans-4-hydroxy-4'-stilbazole). As a classic bifunctional molecule, it possesses both a strong hydrogen bond donor (the phenolic hydroxyl group) and a strong hydrogen bond acceptor (the pyridyl nitrogen), separated by a rigid, conjugated trans-ethenyl linker.

This technical guide explores the causality behind the self-assembly of 4-[2-(pyridin-4-yl)ethenyl]phenol, detailing the thermodynamics of its O-H···N hydrogen-bonded networks, the experimental protocols for its synthesis and crystallization, and its advanced applications ranging from liquid-crystalline materials to highly efficient corrosion inhibitors.

Molecular Architecture and Supramolecular Causality

The utility of 4-[2-(pyridin-4-yl)ethenyl]phenol in crystal engineering stems directly from its geometric and electronic properties. The rigid trans-ethenyl (vinyl) double bond maintains the molecule in a highly planar, extended conformation. This rigidity is critical; it prevents steric folding and ensures that the donor (-OH) and acceptor (pyridine -N) moieties are oriented at a 180° angle relative to the molecular axis.

When dissolved in non-competing solvents or heated to a melt, the molecules undergo spontaneous self-assembly. The electron-rich phenol donates a proton to the electron-deficient pyridyl nitrogen of an adjacent molecule, forming a robust intermolecular O-H···N hydrogen bond[1]. Because each molecule contains exactly one donor and one acceptor, the primary supramolecular motif is a 1D linear chain (a supramolecular polymer). The dynamic, reversible nature of these hydrogen bonds allows for "self-healing" during crystallization, leading to highly ordered, defect-free networks[2].

G A Chemical Synthesis (Heck Reaction) B Purification (Recrystallization) A->B Isolate crude C Bifunctional Monomer (trans-4-hydroxy-4'-stilbazole) B->C Yield pure monomer D Thermal Annealing & H-Bond Formation C->D Intermolecular O-H···N pairing E 1D Supramolecular Network D->E Extended crystallization

Figure 1: Experimental workflow for the synthesis and self-assembly of the hydrogen-bonded network.

Experimental Protocols: Synthesis and Self-Assembly

To study the hydrogen bonding network, one must first synthesize the monomer with high purity, as trace impurities can act as chain terminators in the supramolecular polymerization process.

Phase 1: Synthesis of 4-[2-(pyridin-4-yl)ethenyl]phenol

While traditional condensation of 4-picoline and 4-hydroxybenzaldehyde in acetic anhydride often yields low recovery, a palladium-catalyzed Heck-type vinylic addition provides superior yields[3].

  • Reagents Setup: Combine 4-bromophenol (1.0 equiv), 4-vinylpyridine (1.2 equiv), and a palladium catalyst (e.g., Pd(OAc)₂) in a Schlenk flask under an inert argon atmosphere.

  • Reaction Conditions: Add a mild base (such as triethylamine) and a polar aprotic solvent (e.g., DMF). Heat the mixture to 100°C for 12–24 hours.

  • Isolation: Quench the reaction with water, extract with ethyl acetate, and wash the organic layer with brine. Dry over MgSO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (eluent: CHCl₃/MeOH mixtures) to isolate the pure trans-isomer[2].

Phase 2: Supramolecular Crystallization

To induce the O-H···N hydrogen-bonded network, the choice of solvent is paramount. Highly competitive hydrogen-bonding solvents (like methanol or water) will disrupt the network.

  • Dissolution: Dissolve the purified monomer in a non-competing or weakly competing solvent mixture, such as chloroform/hexane or pure dichloromethane, at an elevated temperature (e.g., 60°C).

  • Annealing: Allow the solution to cool to room temperature at a strictly controlled rate (e.g., 1°C/hour). The slow cooling provides the thermodynamic activation energy required for the molecules to dynamically align and form the O-H···N bonds.

  • Harvesting: Collect the resulting pale-yellow crystals. Wash with cold hexane and dry in vacuo.

Analytical Characterization of the Network

Validating the integrity of the hydrogen-bonded network requires a multi-modal analytical approach. Fourier-Transform Infrared (FT-IR) spectroscopy and Single-Crystal X-Ray Diffraction (XRD) are the gold standards for proving the existence and strength of the O-H···N interaction[4].

Quantitative Data Summary
Analytical TechniqueParameterTypical Value / ObservationStructural Implication
FT-IR Spectroscopy Free O-H Stretch~3550 - 3600 cm⁻¹Monomeric state (absent in solid network)
FT-IR Spectroscopy H-Bonded O-H Stretch~2450 - 2900 cm⁻¹Broad band indicates strong intermolecular O-H···N bonding[4]
FT-IR Spectroscopy Pyridine C=N Stretch~1590 - 1610 cm⁻¹Shifted peak confirms pyridyl N as the H-bond acceptor
X-Ray Diffraction O···N Distance2.68 - 2.75 ÅShort distance confirms a strong, directional hydrogen bond[1]
X-Ray Diffraction O-H···N Angle165° - 180°Highly linear geometry, maximizing orbital overlap

Causality Insight: The dramatic shift of the O-H stretching frequency in FT-IR from a sharp peak at ~3600 cm⁻¹ to a broad band below 2900 cm⁻¹ is caused by the lengthening and weakening of the covalent O-H bond as the proton is strongly pulled by the lone pair of the adjacent pyridine nitrogen.

Advanced Applications

Supramolecular Liquid Crystals

Because the O-H···N hydrogen bond is strong yet dynamic, 4-[2-(pyridin-4-yl)ethenyl]phenol is extensively used as a building block for liquid crystalline (LC) networks. By complexing this bifunctional acceptor/donor with trifunctional carboxylic acids or flexible spacer molecules, researchers can engineer materials that exhibit fluid smectic or nematic mesophases[2]. The hydrogen bonds act as non-covalent cross-linkers that maintain structural order while allowing the thermal flexibility required for LC phase transitions.

Industrial Corrosion Inhibition

Beyond materials science, this compound has proven to be an exceptional corrosion inhibitor for mild steel in aggressive acidic environments (e.g., 1M HCl)[3].

  • Mechanism of Action: The molecule adsorbs onto the metal surface following the Langmuir adsorption isotherm. The electron-rich nitrogen and oxygen atoms donate unshared electron pairs into the vacant d-orbitals of the iron surface. Simultaneously, the extended π-conjugated system of the trans-stilbazole core allows the molecule to lie flat against the metal, creating a dense, hydrophobic supramolecular barrier that physically blocks the penetration of corrosive chloride ions and protons[3].

Conclusion

The supramolecular engineering of 4-[2-(pyridin-4-yl)ethenyl]phenol demonstrates how precise molecular design translates into macroscopic material properties. By mastering the thermodynamics and geometric constraints of its O-H···N hydrogen bonding network, scientists can leverage this molecule to develop advanced liquid crystals, robust self-assembling polymers, and highly efficient industrial inhibitors. The self-validating experimental workflows and analytical parameters provided herein serve as a foundational blueprint for future innovations in supramolecular chemistry.

References

  • Supramolecular Liquid-Crystalline Networks Built by Self-Assembly of Multifunctional Hydrogen-Bonding Molecules | Chemistry of Materials - ACS Publications Source: acs.org URL:[Link]

  • Synthesis and Self-Assembly of Donor−Spacer−Acceptor Molecules. Liquid Crystals Formed by Single-Component “Complexes” via Intermolecular Hydrogen-Bonding Interaction | Macromolecules - ACS Publications Source: acs.org URL:[Link]

  • Effect of Temperature on the Corrosion Inhibition of Trans-4-Hydroxy-4 -Stilbazole on Mild Steel in HCl Solution - SciSpace Source: scispace.com URL:[Link]

  • Journal of - Materials Chemistry C Source: rsc.org URL:[Link]

Sources

Exploratory

Thermodynamic Stability of 4-[2-(pyridin-4-yl)ethenyl]phenol: A Comprehensive Technical Guide

Executive Summary The compound 4-[2-(pyridin-4-yl)ethenyl]phenol , widely known in literature as trans-4-hydroxy-4'-stilbazole, is a bifunctional conjugated molecule featuring a phenolic hydrogen-bond donor and a pyridyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[2-(pyridin-4-yl)ethenyl]phenol , widely known in literature as trans-4-hydroxy-4'-stilbazole, is a bifunctional conjugated molecule featuring a phenolic hydrogen-bond donor and a pyridyl hydrogen-bond acceptor bridged by an ethenyl (vinyl) group. Its unique structural topology endows it with exceptional thermodynamic stability across multiple physical states. This whitepaper synthesizes the thermodynamic behavior of this molecule across three critical domains: molecular isomerization, interfacial adsorption (corrosion inhibition), and supramolecular assembly (liquid crystal mesophases).

Molecular Thermodynamics & Isomerization

The core structural feature of 4-[2-(pyridin-4-yl)ethenyl]phenol is its extended π -conjugated system. The presence of the central double bond dictates that the molecule exists in two primary stereoisomeric forms: the E (trans) and Z (cis) isomers.

Thermodynamically, the E-isomer is significantly more stable than the Z-isomer. The Z-isomer suffers from severe steric hindrance between the phenol and pyridine rings, which forces the rings out of coplanarity, thereby disrupting the continuous π -orbital overlap. In contrast, the E-isomer adopts a nearly planar conformation, maximizing electron delocalization across the entire molecular backbone. Consequently, thermal relaxation strongly drives the equilibrium toward the E-isomer ( ΔG<0 ), making it the predominantly utilized form in both industrial and research applications.

Isomerization Z Z-isomer (cis) Sterically Hindered E E-isomer (trans) Thermodynamically Favored Z->E Thermal Relaxation (ΔG < 0) E->Z UV Irradiation (hv) LC Supramolecular Mesophase (H-Bonded Network) E->LC Self-Assembly (ΔG_assembly < 0) Ads Adsorbed State (Metal Interface) E->Ads Chemisorption (ΔG_ads < 0)

Thermodynamic pathways of 4-[2-(pyridin-4-yl)ethenyl]phenol across physical states.

Interfacial Thermodynamics: Adsorption and Corrosion Inhibition

The E-isomer exhibits remarkable thermodynamic stability when adsorbed onto metal interfaces, making it a highly effective mixed-type corrosion inhibitor[1].

Causality of Adsorption: The molecule's efficacy is rooted in a synergistic "push-pull" electronic interaction with metal surfaces (e.g., mild steel). The pyridine nitrogen and phenolic oxygen serve as electron-rich centers that donate non-bonding lone pairs to the vacant d-orbitals of the iron surface[1]. Concurrently, the extensive π -antibonding orbitals of the ethenyl bridge and aromatic rings accept electron density from the metal via retro-donation (back-bonding)[1].

Thermodynamic profiling from 303 K to 343 K demonstrates that the inhibition efficiency reaches approximately 94% at a concentration of 1.0×10−3 M (at 303 K)[1]. The efficiency inversely correlates with temperature, indicating an exothermic adsorption process driven by both physisorption and chemisorption[1]. The surface coverage data accurately fits the Temkin and Langmuir adsorption isotherms, allowing for the precise derivation of the standard Gibbs free energy ( ΔGads∘​ ), enthalpy ( ΔHads∘​ ), and entropy ( ΔSads∘​ ) of adsorption[1].

Supramolecular Thermodynamics: Liquid Crystal Mesophases

Beyond the solid-liquid interface, 4-[2-(pyridin-4-yl)ethenyl]phenol demonstrates profound supramolecular thermodynamic stability, heavily exploited in the engineering of hydrogen-bonded liquid crystals[2].

The molecule acts as an ambidentate synthon: the phenolic -OH is a potent hydrogen-bond donor, while the pyridyl nitrogen is a strong acceptor. When complexed with complementary mesogens (such as p-anisoyl chloride derivatives), the resulting hydrogen-bonded network exhibits vastly enhanced mesophase stability compared to the isolated components[2]. Thermal analysis via Differential Scanning Calorimetry (DSC) reveals that the isotropization temperature (the transition from the ordered liquid crystal phase to the disordered isotropic liquid) is substantially elevated in the complex[2]. This confirms that the supramolecular assembly is thermodynamically favored, expanding the stable mesomorphic range significantly[2].

Environmental Aqueous Stability

For applications involving environmental monitoring or biological matrices, the compound's stability in aqueous solutions is critical. Long-term stability studies indicate that the (E)-azastilbene framework resists rapid hydrolytic and oxidative degradation[3]. Over a 28-day monitoring period in diverse matrices (distilled, surface, and waste water), the degradation of the compound remained strictly below 14%[3]. This robust thermodynamic stability is attributed to the extended conjugation, which delocalizes electron density and shields the ethenyl bridge from nucleophilic attack[3].

Experimental Protocols

Protocol A: Electrochemical Determination of Interfacial Thermodynamics

This protocol is designed as a self-validating system : by measuring both potentiodynamic polarization (Tafel slopes) and Electrochemical Impedance Spectroscopy (EIS), the system cross-verifies the data. The charge transfer resistance ( Rct​ ) derived from EIS must inversely correlate with the corrosion current density ( icorr​ ) obtained from Tafel extrapolation.

  • Solution Preparation: Prepare a stock solution of 4-[2-(pyridin-4-yl)ethenyl]phenol in 1.0 M HCl. Perform serial dilutions to yield concentrations ranging from 1.0×10−7 M to 1.0×10−3 M. Causality: This specific concentration gradient captures the transition from sub-monolayer coverage to full surface saturation.

  • Thermal Equilibration: Submerge the electrochemical cell (containing a mild steel working electrode, saturated calomel reference electrode, and platinum counter electrode) in a thermostatic water bath. Equilibrate at target temperatures (303 K, 313 K, 323 K, 333 K, 343 K) for 30 minutes prior to measurement.

  • Open Circuit Potential (OCP): Monitor OCP for 45 minutes to ensure steady-state thermodynamic equilibrium at the metal-solution interface.

  • EIS & Tafel Measurements: Execute EIS from 100 kHz to 10 mHz at a 10 mV amplitude. Follow immediately with potentiodynamic polarization from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s.

  • Isotherm Fitting: Calculate surface coverage ( θ ) from the inhibition efficiency. Plot θ vs. ln(C) (Temkin) and C/θ vs. C (Langmuir). Extract ΔGads∘​ from the isotherm intercept.

Protocol Step1 1. Solution Prep 10^-7 to 10^-3 M in HCl Step2 2. Thermal Control Equilibrate 303 K - 343 K Step1->Step2 Step3 3. Electrochemical Assay EIS & Tafel Scans Step2->Step3 Step4 4. Isotherm Fitting Fit θ to Langmuir/Temkin Step3->Step4 Step5 5. Thermodynamic Output Derive ΔG°, ΔH°, ΔS° Step4->Step5

Step-by-step workflow for determining interfacial thermodynamic parameters.

Protocol B: Solid-Phase Extraction (SPE) and Aqueous Stability Profiling

To ensure no matrix interference, this protocol utilizes a naphthylpropyl stationary phase which provides optimal π−π stacking interactions with the stilbazole derivative.

  • Matrix Spiking: Spike distilled, surface, and waste water samples with a known concentration of the compound.

  • SPE Conditioning: Condition the naphthylpropyl SPE cartridge with 5 mL methanol followed by 5 mL of HPLC-grade water. Causality: The naphthylpropyl phase maximizes recovery (~95%) by matching the aromaticity of the analyte.

  • Elution & Analysis: Elute with acidified methanol. Analyze via HPLC-UV at Day 0, Day 14, and Day 28 to quantify the thermodynamic degradation rate.

Quantitative Data Summaries

Table 1: Thermodynamic Adsorption Parameters on Mild Steel (1.0 M HCl) | Parameter | Value / Observation | Thermodynamic Implication | | :--- | :--- | :--- | | Optimal Concentration | 1.0×10−3 M | Saturation of the metal surface monolayer. | | Max Inhibition (303 K) | ~94% | Highly stable adsorbed state at near-ambient temps. | | Temperature Effect | Efficiency drops at 343 K | Exothermic adsorption ( ΔHads∘​<0 ). | | Adsorption Isotherm | Temkin / Langmuir | Indicates uniform binding sites with lateral interactions. |

Table 2: Supramolecular & Aqueous Stability Profiles

Environment Metric Stability Threshold
Liquid Crystal Mesophase Isotropization Temperature Elevated (e.g., >230°C in complex vs. 155°C isolated)
Aqueous Matrix (Distilled) 28-Day Degradation < 14% Loss
Aqueous Matrix (Wastewater) 28-Day Degradation < 14% Loss

| SPE Recovery | Naphthylpropyl Extraction | ~95% Recovery |

References

  • Effect of Temperature on the Corrosion Inhibition of Trans-4-Hydroxy-4′-Stilbazole on Mild Steel in HCl Solution Source: SciSpace / International Journal of Corrosion URL
  • A new method for isolating (E)
  • US5139696A - Hydrogen-bonded liquid crystal complexes Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 4-[2-(pyridin-4-yl)ethenyl]phenol ligands

An Application Note for the Synthesis of 4-[2-(pyridin-4-yl)ethenyl]phenol Ligands Introduction: The Significance of Pyridyl-Ethenyl-Phenol Scaffolds The 4-[2-(pyridin-4-yl)ethenyl]phenol molecule, a derivative of stilbe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 4-[2-(pyridin-4-yl)ethenyl]phenol Ligands

Introduction: The Significance of Pyridyl-Ethenyl-Phenol Scaffolds

The 4-[2-(pyridin-4-yl)ethenyl]phenol molecule, a derivative of stilbene, represents a versatile class of ligands essential in materials science and drug development. Its structure combines a phenol group (a hydrogen-bond donor and potential coordination site), a pyridine ring (a metal-coordinating and hydrogen-bond accepting moiety), and a conjugated ethenyl bridge. This unique combination of functional groups allows these molecules to serve as building blocks for supramolecular assemblies, metal-organic frameworks (MOFs), and compounds with interesting photophysical properties. Their ability to chelate metal ions makes them valuable in the design of chemical sensors and catalysts.[1] This document provides a detailed, field-proven protocol for the synthesis of this ligand, focusing on the robust and widely applicable Palladium-catalyzed Heck reaction.

Synthetic Strategy: The Mizoroki-Heck Reaction

While several methods exist for forming the central carbon-carbon double bond, including the Wittig reaction[2][3], the Mizoroki-Heck reaction offers a highly efficient and reliable route.[4] This Nobel Prize-winning reaction creates a C-C bond by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex.[4][5]

The core principle involves the reaction between an aryl halide and an alkene in the presence of a Pd(0) catalyst and a base.[6] For the synthesis of 4-[2-(pyridin-4-yl)ethenyl]phenol, a practical approach involves coupling a protected 4-halophenol with 4-vinylpyridine. The phenol's hydroxyl group is typically protected, often as an acetate ester, to prevent side reactions. A final deprotection step yields the target phenol.

Mechanism of the Heck Reaction

The catalytic cycle for the Heck reaction is a well-established process involving several key steps.[4][6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 4-acetoxyiodobenzene), forming a Pd(II) intermediate.

  • Alkene Coordination & Insertion: The alkene (4-vinylpyridine) coordinates to the Pd(II) complex and subsequently inserts into the Palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, re-forming the double bond in the product and generating a palladium-hydride species. This step determines the E/Z stereochemistry of the product, with the trans (E)-isomer typically being the major product due to thermodynamic stability.

  • Reductive Elimination: The palladium-hydride complex eliminates HX (e.g., HI) in the presence of a base (like triethylamine), regenerating the active Pd(0) catalyst to continue the cycle.

Heck_Mechanism cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkene [Ar-Pd(II)-X(L₂)](Alkene) PdII_Aryl->PdII_Alkene Alkene Coordination Pd_Product Product-Pd(II)-H(L₂) PdII_Alkene->Pd_Product Migratory Insertion Pd_Product->Pd0 β-Hydride Elimination + Reductive Elimination (Base, -HBX) Product Substituted Alkene (Product) Pd_Product->Product ArX Aryl Halide (Ar-X) ArX->PdII_Aryl Alkene Alkene Alkene->PdII_Alkene

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Synthesis and Purification

This protocol is divided into three main stages: protection of the starting phenol, the Heck coupling reaction, and final deprotection and purification.

Workflow Overview

Synthesis_Workflow cluster_prep Stage 1: Preparation cluster_coupling Stage 2: Heck Coupling cluster_final Stage 3: Deprotection & Purification A1 Acetylation of 4-Iodophenol A2 Purification of 4-Acetoxyiodobenzene A1->A2 B1 Combine Reactants: - 4-Acetoxyiodobenzene - 4-Vinylpyridine - Pd(OAc)₂ / PPh₃ - Base (Et₃N) A2->B1 Protected Phenol B2 Reflux under N₂ (Monitor by TLC) B1->B2 B3 Aqueous Work-up B2->B3 C1 Hydrolysis (Deprotection) of Acetate Group B3->C1 C2 Crude Product Isolation (Extraction / Precipitation) C1->C2 C3 Column Chromatography C2->C3 C4 Characterization (NMR, MS, MP) C3->C4 Pure Product

Sources

Application

Application Note: Comprehensive NMR Characterization of 4-[2-(pyridin-4-yl)ethenyl]phenol

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Structural elucidation, stereochemical assignment, and push-pull electronic effects using Nuclear Magnetic Resonance (NMR) s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Structural elucidation, stereochemical assignment, and push-pull electronic effects using Nuclear Magnetic Resonance (NMR) spectroscopy.

Executive Summary & Scientific Context

4-[2-(pyridin-4-yl)ethenyl]phenol—commonly referred to as an aza-resveratrol analog or 4-(2-(pyridin-4-yl)vinyl)phenol—is a highly conjugated, push-pull aza-stilbene derivative. This compound is of significant interest in both materials science (as a photoswitchable fluorophore and metal-organic framework template) [4] and in pharmacology (as a potent inhibitor of Macrophage Migration Inhibitory Factor, MIF) [3].

Structurally, the molecule features an electron-donating phenol ring (+M effect) and an electron-withdrawing pyridine ring (-M effect) connected by a π -conjugated ethenyl bridge. This application note provides a definitive, self-validating protocol for the complete NMR characterization of this compound, detailing how its unique electronic architecture dictates its spectral signature.

Experimental Methodology & Self-Validating Protocols

To ensure high-fidelity spectral data, sample preparation must strictly adhere to optimized parameters for highly polar, conjugated systems [1, 2].

Sample Preparation Workflow
  • Solvent Selection: Dissolve 5–10 mg of the purified compound in 0.55 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is chosen over CDCl 3​ because the highly polar phenolic hydroxyl and basic pyridine nitrogen cause severe aggregation and poor solubility in non-polar solvents. DMSO disrupts these intermolecular hydrogen bonds, yielding sharp, well-resolved resonance lines.

  • Tube Standardization: Transfer the solution into a high-precision 5 mm NMR tube.

  • Depth Calibration: Use a standard depth gauge to position the sample exactly 4 cm from the bottom of the spinner.

    • Validation Checkpoint: Visually inspect the tube before insertion. The solution must be completely transparent with no particulates. Confirm the solvent column is exactly 4 cm; deviations will result in magnetic field inhomogeneity, poor shimming, and broadened line widths [2].

NMR Acquisition Parameters
  • 1D 1 H NMR: 400 or 500 MHz, 16–32 scans, relaxation delay (D1) = 2.0 s.

  • 1D 13 C NMR: 100 or 125 MHz, 1024–2048 scans, complete proton decoupling.

  • 2D NMR (COSY, HSQC, HMBC): Standard gradient-selected pulse sequences. For HMBC, optimize the long-range coupling delay for nJCH​ = 8 Hz.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 50-150 mM) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Analysis Spectral Analysis & Peak Integration Acq1D->Analysis Acq2D->Analysis Stereo Stereochemical Assignment (J-coupling analysis) Analysis->Stereo Structure Final Structural Elucidation Stereo->Structure

Caption: Step-by-step logical workflow for the NMR characterization of aza-stilbene derivatives.

Spectral Analysis & Structural Elucidation

Stereochemical Assignment of the Ethenyl Bridge

The most critical structural feature of 4-[2-(pyridin-4-yl)ethenyl]phenol is the stereochemistry of the ethenyl bridge. The 1 H NMR spectrum provides a direct, self-validating measurement of this via the scalar coupling constant ( J ) of the vinylic protons (H- α and H- β ).

  • According to the Karplus equation, the dihedral angle of the trans ( E ) isomer results in a large coupling constant of J≈16.0−16.5 Hz .

  • Conversely, a cis ( Z ) photoisomer would display a significantly smaller coupling constant of J≈12.0 Hz [4].

  • Validation Checkpoint: Measure the J -coupling of the doublets at ~7.35 ppm and ~7.05 ppm. If J=16.4 Hz, the E -geometry is unequivocally confirmed.

The Push-Pull Electronic Effect on Chemical Shifts

The molecule operates as an intramolecular charge-transfer (ICT) system. The phenol group acts as a resonance donor (+M), pushing electron density into the π -system, while the pyridine nitrogen acts as a resonance acceptor (-M), pulling electron density toward itself [5].

This "push-pull" polarization drastically alters the chemical shifts of the ethenyl bridge:

  • H- α (adjacent to phenol): Becomes electron-deficient during resonance, deshielding the proton and shifting it downfield (~7.35 ppm).

  • H- β (adjacent to pyridine): Accumulates transient electron density before it delocalizes into the pyridine ring, shielding the proton and shifting it upfield (~7.05 ppm).

PushPull Donor Electron Donor (Phenol -OH) Bridge pi-Conjugated Bridge (Ethenyl) Donor->Bridge +M Effect Acceptor Electron Acceptor (Pyridine Ring) Bridge->Acceptor -M Effect

Caption: Intramolecular charge transfer (push-pull effect) dictating the NMR chemical shifts of the ethenyl bridge.

Quantitative Data Summaries

The following tables summarize the validated 1 H and 13 C NMR assignments for the ( E )-isomer in DMSO- d6​ .

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationMechanistic Assignment Notes
OH 9.75s (broad)-1HPhenolic hydroxyl; exchanges with D 2​ O.
H-2'', H-6'' 8.50d6.02HPyridine ortho to N; highly deshielded by electronegative nitrogen.
H-3'', H-5'' 7.48d6.02HPyridine meta to N.
H-2', H-6' 7.45d8.52HPhenol ortho to ethenyl bridge.
H- α 7.35d16.41HEthenyl proton near phenol; deshielded by push-pull polarization.
H- β 7.05d16.41HEthenyl proton near pyridine; shielded by push-pull polarization.
H-3', H-5' 6.80d8.52HPhenol ortho to OH; strongly shielded by +M effect of oxygen.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Assignment Notes
C-4' 158.5QuaternaryPhenol C-OH; heavily deshielded by oxygen.
C-2'', C-6'' 150.2CHPyridine carbons adjacent to nitrogen.
C-4'' 145.0QuaternaryPyridine ipso to ethenyl bridge.
C- α 133.5CHEthenyl carbon (deshielded).
C-2', C-6' 128.5CHPhenol carbons ortho to ethenyl bridge.
C-1' 127.8QuaternaryPhenol ipso to ethenyl bridge.
C- β 123.0CHEthenyl carbon (shielded).
C-3'', C-5'' 121.0CHPyridine carbons meta to nitrogen.
C-3', C-5' 115.8CHPhenol carbons ortho to hydroxyl group.

Self-Validating 2D Check: In the HMBC spectrum, verify the structural connectivity by observing the strong 3JCH​ correlation between H- α and C-2'/C-6', as well as H- β and C-3''/C-5''. The absence of spatial NOE cross-peaks between H-2'/H-6' and H-3''/H-5'' in the NOESY spectrum further self-validates the extended trans-conformation.

Conclusion

The comprehensive NMR characterization of 4-[2-(pyridin-4-yl)ethenyl]phenol requires careful attention to solvent selection and an understanding of its conjugated electronic system. By analyzing the J -couplings of the vinylic protons and mapping the push-pull induced chemical shifts, researchers can definitively confirm both the stereochemistry and the electronic distribution of this valuable aza-stilbene derivative.

References

  • Magnetic Resonance Research Center, University of Notre Dame. "Required NMR sample preparation protocol." nd.edu. Available at:[Link]

  • University of Wyoming Chemistry Department. "NMR Basic Operation - Bruker NMR Spectrometer." uwyo.edu. Available at:[Link]

  • Kindai University Repository. "Aza-derivatives of resveratrol are potent macrophage migration inhibitory factor inhibitors." kindai.ac.jp. Available at: [Link]

  • Chinese Chemical Society. "Pore-Directed Solid-State Selective Photoinduced E–Z Isomerization." chemsoc.org.cn. Available at: [Link]

  • National Institutes of Health (NIH). "Fluorescence Phenomena in Nerve-Labeling Styryl-Type Dyes." nih.gov. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-[2-(pyridin-4-yl)ethenyl]phenol

Welcome to the Technical Support Center for the synthesis and purification of 4-[2-(pyridin-4-yl)ethenyl]phenol (commonly referred to as 4-hydroxystilbazole or St0). As a conjugated, amphoteric stilbazole derivative, thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-[2-(pyridin-4-yl)ethenyl]phenol (commonly referred to as 4-hydroxystilbazole or St0).

As a conjugated, amphoteric stilbazole derivative, this compound presents unique downstream processing challenges, including pH-dependent solubility, photo-induced isomerization, and persistent intermediate impurities. This guide is designed for researchers and drug development professionals to troubleshoot and optimize their purification workflows based on validated mechanistic principles.

Part 1: Physicochemical Profiling & Purification Strategy

Before troubleshooting, it is critical to understand the intrinsic properties of the molecule that dictate its behavior during chromatography and crystallization.

Table 1: Physicochemical Data & Impact on Purification

ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 197.23 g/mol Standard mass verification via LC-MS ( ).
Acid-Base Profile Amphoteric (Basic Pyridine, Acidic Phenol)Requires precise titration to pH 6.5–7.0 for isoelectric precipitation from aqueous media.
Isomerism (trans/cis) photoactiveRequires strict handling in the dark; the -isomer selectively crystallizes from hot ethanol.
Solubility (Neutral) Poor in H₂O, Good in DMF/DMSONecessitates polar aprotic solvents for chromatography or hot alcohols for recrystallization.
Solubility (Salt) Soluble in acidic/basic H₂OAllows for acid/base extraction to wash away neutral organic impurities.

Part 2: Workflow Visualization

The following diagram outlines the optimized downstream purification workflow, assuming the crude product was synthesized via the standard Knoevenagel condensation of 4-methylpyridine and 4-hydroxybenzaldehyde in acetic anhydride.

G A Crude Acetoxystilbazole (from Knoevenagel Condensation) B Base Hydrolysis (Ethanolic KOH, Reflux 6-12h) A->B C Aqueous Quench & pH Adjustment (1M HCl) B->C D Isoelectric Precipitation (pH 6.5 - 7.0) C->D Critical pH Target E Vacuum Filtration & Water Wash D->E F Recrystallization (Hot Ethanol, Dark Conditions) E->F Removes Salts/Starting Mat. G Pure (E)-4-[2-(pyridin-4-yl)ethenyl]phenol F->G Enriches E-isomer

Figure 1: Optimized downstream purification workflow for 4-hydroxystilbazole, highlighting the critical isoelectric precipitation and isomeric enrichment steps.

Part 3: Troubleshooting Guides & FAQs

Q1: Why is my yield so low (<40%) during the initial condensation, and how does it affect downstream purification?

A1: The Knoevenagel condensation between 4-picoline and 4-hydroxybenzaldehyde in acetic anhydride produces water as a byproduct. This water hydrolyzes the acetic anhydride, stalling the equilibrium and leaving massive amounts of unreacted 4-hydroxybenzaldehyde in your crude mixture, which complicates chromatography. The Fix: Add 4 Å molecular sieves directly to the reaction mixture. This suppresses side reactions by sequestering the generated water, driving the equilibrium forward and increasing the crude yield from ~30% to >70%[1]. This drastically reduces the burden on your downstream purification steps.

Q2: During aqueous workup, my product forms a stubborn colloidal suspension instead of a filterable precipitate. How do I fix this?

A2: This is an isoelectric point (pI) failure. 4-[2-(pyridin-4-yl)ethenyl]phenol is amphoteric. If the pH is too low (< 5), the basic pyridine ring protonates, forming a water-soluble pyridinium salt. If the pH is too high (> 9), the acidic phenol deprotonates, forming a water-soluble phenoxide. The Fix: You must carefully titrate the aqueous solution with 1M HCl to exactly pH 6.5–7.0 [2]. At this neutral pH, the zwitterionic/neutral species dominates. Because the neutral molecule has high lattice energy and poor aqueous solubility, it will crash out as a highly crystalline, easily filterable solid.

Q3: My ¹H-NMR shows a mixture of peaks, specifically doubled doublets in the vinylic region (~6.5-7.5 ppm). What is the impurity?

A3: You are observing photoisomerization, not a chemical impurity. Stilbazole derivatives are highly sensitive to UV and ambient light, which triggers an (trans to cis) isomerization of the ethenyl double bond. The -isomer has a larger coupling constant ( Hz) compared to the -isomer[2]. The Fix: Perform all isolation and recrystallization steps (typically in hot ethanol) under amber light or in foil-wrapped flasks. The -isomer is thermodynamically more stable and less soluble. By heating the mixture in ethanol and allowing it to cool slowly in the dark, you promote thermal reversion to the -isomer, which will selectively crystallize out of solution.

Q4: I still have a strong singlet at ~2.3 ppm in my ¹H-NMR. How do I remove it?

A4: That singlet corresponds to the acetyl methyl group of the intermediate 4-acetoxystilbazole. Your base hydrolysis step was incomplete. The Fix: Ensure you are using a sufficient excess of ethanolic KOH (or NaOH) and refluxing for at least 6 to 12 hours[3][4]. If the impurity persists in your final product, you must resuspend the solid in 0.2 M ethanolic NaOH, reflux again to cleave the remaining ester bonds, and repeat the pH neutralization step.

Part 4: Standard Operating Procedure (SOP) for Purification

To guarantee high purity and isomeric fidelity, follow this validated step-by-step methodology:

  • Hydrolysis of Crude Acetate: Suspend the crude 4-acetoxystilbazole (obtained from the initial condensation) in a 0.2 M to 0.75 N solution of ethanolic KOH or NaOH[3][4].

  • Reflux (Light-Protected): Wrap the round-bottom flask and condenser in aluminum foil. Heat the mixture to reflux (approx. 80 °C) for 6 to 12 hours under vigorous magnetic stirring.

  • Solvent Reduction: Cool the reaction to room temperature. Remove approximately 70% of the ethanol under reduced pressure using a rotary evaporator (keep the water bath < 40 °C to prevent degradation).

  • Aqueous Quench: Suspend the resulting concentrated residue in ice-cold distilled water (approx. 10 mL of water per gram of crude material).

  • Isoelectric Precipitation (Critical Step): Insert a calibrated pH probe into the stirring suspension. Slowly add 1M HCl dropwise. Stop the addition exactly when the pH reaches 6.5–7.0[2]. A dark yellow/brownish precipitate will rapidly form.

  • Filtration & Washing: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of ice-cold distilled water to remove inorganic salts (KCl/NaCl) and residual acetic acid.

  • Recrystallization: Transfer the crude solid to a foil-wrapped Erlenmeyer flask. Dissolve the solid in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 2 hours to maximize crystal yield.

  • Final Collection: Filter the purified -4-[2-(pyridin-4-yl)ethenyl]phenol crystals, wash with a minimal volume of ice-cold ethanol, and dry in a vacuum desiccator in the dark.

Part 5: References

  • Modulating the assembly of N-benzylideneaniline by halogen bonding: crystal, cocrystal and liquid crystals. The Royal Society of Chemistry. Available at:[Link]

  • Proton conductive cationic nanoporous polymers based on smectic liquid crystal hydrogen-bonded heterodimers. Eindhoven University of Technology (TUE Research Portal). Available at:[Link]

  • Direct Digital Photonic Patterning of Hydrogen-Bonded Cholesteric Liquid-Crystalline Films. ACS Applied Materials & Interfaces. Available at:[Link]

  • Spontaneous chirality through mixing achiral components: A twist-bend nematic phase driven by hydrogen-bonding. The Royal Society of Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Background Fluorescence in 4-[2-(pyridin-4-yl)ethenyl]phenol Assays

I. Frequently Asked Questions (FAQs) Here we address some of the most common initial questions regarding background fluorescence in 4-[2-(pyridin-4-yl)ethenyl]phenol assays. Q1: What are the primary sources of background...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding background fluorescence in 4-[2-(pyridin-4-yl)ethenyl]phenol assays.

Q1: What are the primary sources of background fluorescence in my assay?

A1: Background fluorescence, or noise, is any signal detected that does not originate from your specific target interaction. The main culprits can be categorized as follows:

  • Autofluorescence from biological samples: Endogenous molecules within cells or tissues, such as NADH, flavins, collagen, and elastin, can naturally fluoresce, particularly when excited with UV or blue light.[1][2][3]

  • Assay components and reagents: The assay buffer, cell culture media (especially those containing phenol red or serum), and even the test compounds themselves can contribute to background fluorescence.[4][5][6]

  • Labware: Standard plastic microplates can exhibit significant autofluorescence.[3][4][7]

  • Instrumental noise: This includes stray light from the excitation source, detector noise, and ambient light.[4][8]

  • Unbound fluorophore: Excess 4-[2-(pyridin-4-yl)ethenyl]phenol that has not bound to its target can contribute to a high background signal.[4]

Q2: Why is my "no-fluorophore" control well showing a high signal?

A2: This is a classic indicator of autofluorescence from your sample or assay medium.[4] Many biological molecules, like proteins and lipids, have intrinsic fluorescence.[1] Additionally, components in your buffer or cell culture medium, such as phenol red, are known to fluoresce and can significantly increase background levels.[5][6] It is crucial to measure the fluorescence of a well containing only your cells and assay medium (without 4-[2-(pyridin-4-yl)ethenyl]phenol) to establish a baseline for autofluorescence.[4]

Q3: Can the properties of 4-[2-(pyridin-4-yl)ethenyl]phenol itself contribute to background issues?

A3: Yes. The fluorescence of many molecules, including those with phenol and pyridine groups, can be sensitive to their environment.[9][10] Key factors include:

  • pH: The protonation state of the phenol and pyridine moieties can significantly alter the fluorescence quantum yield.[11][12] It's essential to maintain a stable and optimal pH throughout your assay.

  • Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited state, leading to shifts in the emission spectrum and changes in fluorescence intensity.[13][14][15][16][17]

  • Concentration: At high concentrations, you may encounter the "inner filter effect," where the fluorophore itself absorbs the emitted light, leading to a non-linear relationship between concentration and fluorescence and potentially distorted spectra.[18][19][20][21]

Q4: How does my choice of microplate affect background fluorescence?

A4: The material and color of your microplate are critical.

  • Black-walled plates are highly recommended for fluorescence assays as they absorb stray light and minimize well-to-well crosstalk and autofluorescence.[1][22][23]

  • White plates reflect light, which can increase background fluorescence.[1][22]

  • Clear plates can allow for light to pass between wells, leading to crosstalk.[5]

  • Plastic-bottom plates can be a significant source of autofluorescence.[3][4] If possible, use glass-bottom or specially treated low-fluorescence plastic plates.[4]

II. In-Depth Troubleshooting Guides

When high background fluorescence persists, a systematic approach to troubleshooting is necessary. The following guides provide detailed steps to identify and resolve the source of the issue.

Guide 1: Systematic Identification of the Background Source

This workflow is designed to methodically isolate the primary contributor to your high background signal.

Caption: A workflow for systematically identifying the source of background fluorescence.

Guide 2: Optimizing Assay Conditions and Reagents

Once you have an idea of the source, you can begin to optimize your assay parameters.

Protocol: Titration of 4-[2-(pyridin-4-yl)ethenyl]phenol

The goal is to find the lowest concentration of the fluorophore that still provides a robust signal-to-noise ratio.[24][25]

  • Prepare a dilution series of 4-[2-(pyridin-4-yl)ethenyl]phenol in your assay buffer. A good starting point is a series from 0.1x to 10x of your current working concentration.

  • Set up your assay with both a positive control (containing your target) and a negative control (without your target) for each concentration of the fluorophore.

  • Measure the fluorescence intensity for all wells.

  • Calculate the signal-to-background ratio (S/B) for each concentration by dividing the mean fluorescence of the positive control by the mean fluorescence of the negative control.

  • Plot S/B versus fluorophore concentration to identify the optimal concentration that maximizes this ratio.

Buffer and Media Considerations
  • pH Optimization: Test a range of pH values around the expected optimum for your assay. The fluorescence of molecules with phenolic and pyridyl groups can be pH-dependent.[11][12]

  • Solvent Polarity: If your assay allows, consider testing solvents with different polarities. The fluorescence of styryl-type dyes can be sensitive to the solvent environment.[13][15]

  • Media Selection: For cell-based assays, switch to a phenol red-free medium.[5][6] If serum is required, try reducing its concentration or using a low-fluorescence serum alternative.[6] If possible, for the final reading step, replace the culture medium with an optically clear, buffered saline solution like PBS.[4][6]

Data Presentation: Parameter Optimization Summary
ParameterRecommended ActionRationale
Fluorophore Concentration Titrate to find the optimal concentration.Minimizes background from unbound dye while maintaining a strong signal.[4][26]
pH Test a range of buffered pH values.The fluorescence of 4-[2-(pyridin-4-yl)ethenyl]phenol may be pH-sensitive.[11][12]
Solvent If applicable, test solvents of varying polarity.Solvent polarity can influence fluorescence quantum yield and emission spectra.[13][14][15][16]
Assay Medium Use phenol red-free medium; reduce serum.Phenol red and serum are common sources of autofluorescence.[5][6]
Wash Steps Increase the number and stringency of washes.Effectively removes unbound fluorophore and other sources of non-specific signal.[4][27]
Guide 3: Mitigating Autofluorescence and Instrumental Noise

If the background is inherent to your sample or instrument, the following strategies can be employed.

Managing Sample Autofluorescence
  • Wavelength Selection: If your instrument allows, try exciting at a longer wavelength. Autofluorescence is generally more pronounced at shorter (UV-blue) excitation wavelengths.[1][22]

  • Background Subtraction: Always include a "sample only" control (no fluorophore) and subtract this value from your experimental wells.[4]

  • Photobleaching: Intentionally exposing the sample to high-intensity light before adding your fluorophore can sometimes reduce the autofluorescence of endogenous molecules.[28][29] However, be cautious as this can also damage the sample.[30][31][32]

Instrumental and Labware Best Practices
  • Microplate Selection: As mentioned, use black, opaque-walled microplates with clear or glass bottoms.[1][22][23]

  • Instrument Settings:

    • Optimize Gain/Sensitivity: Use the lowest detector gain that still provides an adequate signal from your positive control. High gain settings can amplify noise.

    • Bandwidth Settings: Narrowing the excitation and emission bandwidths can help to exclude stray light and reduce background, though this may also reduce your signal.[24]

    • Reading Position: For adherent cell assays, reading from the bottom of the plate can reduce background from the overlying medium.[5][6]

Caption: A logical relationship diagram for troubleshooting high background fluorescence.

By systematically working through these FAQs and troubleshooting guides, you can effectively diagnose and mitigate the sources of background fluorescence in your 4-[2-(pyridin-4-yl)ethenyl]phenol assays, leading to more reliable and accurate data.

References

  • Vertex AI Search. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
  • Edinburgh Instruments. (2021, July 13).
  • ResearchGate. (2014, October 27). What is the inner filter effect in fluorescence spectroscopy quenching?
  • PLOS. (2014, July 29). Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction.
  • HORIBA. How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots.
  • Thermo Fisher Scientific - US. Background in Fluorescence Imaging.
  • AZoLifeSciences. (2021, February 1). Photobleaching in Fluorescence Microscopy.
  • Biomat.
  • Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
  • Evident. (2021, February 1). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide.
  • Revvity.
  • Tecan. How to develop an optimal fluorescence assay - The Blog.
  • NanoString. (2024, July 25). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging.
  • Royal Society of Chemistry. (2018, June 26). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides - Analytical Methods.
  • Thermo Fisher Scientific - US. Photobleaching Principles.
  • News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy.
  • Thermo Fisher Scientific. Microplates for Fluorescence-based Assays, 10 x 96-well - FAQs.
  • FluoroFinder. (2019, September 3). Newsletter: Background Fluorescence.
  • Evident Scientific.
  • Oxford Gene Technology. How do I reduce high background in my FISH assay?
  • StressMarq Biosciences Inc. Immunofluorescence Troubleshooting | Tips & Tricks.
  • Lab + Life Scientist. fluorescence-based assays Your guide to.
  • Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?
  • Fisher Scientific. Invitrogen Microplates for Fluorescence-based Assays 96 | Buy Online.
  • IonOptix. Optimizing Fluorescence Signal Quality.
  • BMG Labtech. How to reduce autofluorescence in cell-based assays.
  • PLOS One. (2025, September 4).
  • AustinBlanco.com. (2011, March 29). Determining background sources in fluorescence.
  • Andor. (2023, March 30).
  • ResearchGate. (2016, January 16). Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene.
  • Matrix Scientific. 4-[2-(Pyridin-4-yl)ethenyl]phenol.
  • Sapphire Bioscience. 4-[2-(Pyridin-4-yl)ethenyl]phenol.
  • ResearchGate. pH-dependent fluorescence emission of synthesized fluorophores used for...
  • Evident Scientific. Solvent Effects on Fluorescence Emission.
  • YouTube. (2026, March 6). Week 4: Lecture 18: Solvent and Environmental Effects on Fluorescence.
  • Chemical Science International Journal. (2017, March 17). A Review on Effect of Solvents on Fluorescent Spectra.
  • J-STAGE. Solvent Effects upon Fluorescence Spectra and the Dipolemoments of Excited Molecules.
  • Los Alamos National Laboratory. (2022, January 1). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • Elsevier. (2013, February 15). Fluorescent dye containing phenol-pyridyl for selective detection of aluminum ions.
  • Thoreauchem. 4-[2-(pyridin-4-yl)ethenyl]phenol-67882-97-7.
  • ACS Publications. (2006, January 13). Synthesis, Structures, and Luminescent Properties of Phenol−Pyridyl Boron Complexes.
  • Sigma-Aldrich. 4-(Pyridin-2-yl)phenol.
  • PubChem. 4-(Pyridin-2-yl)phenol | C11H9NO | CID 459499.
  • Wiley Online Library. (2025, October 18). The pH‐dependent photophysical and spectral properties of pH‐sensing green fluorescent proteins.
  • Sigma-Aldrich. 4-(Pyridin-2-yl)phenol | 51035-40-6.

Sources

Reference Data & Comparative Studies

Validation

Advanced Isomeric Profiling: 4-[2-(pyridin-4-yl)ethenyl]phenol vs. 4-[2-(pyridin-2-yl)ethenyl]phenol in Molecular Imaging and Photophysics

As drug development and molecular imaging shift toward highly targeted, structure-specific probes, the subtle geometric differences between structural isomers become critical. This guide provides an in-depth comparative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and molecular imaging shift toward highly targeted, structure-specific probes, the subtle geometric differences between structural isomers become critical. This guide provides an in-depth comparative analysis of two hydroxystyrylpyridine isomers: 4-[2-(pyridin-4-yl)ethenyl]phenol (commonly referred to as 4-PEP) and 4-[2-(pyridin-2-yl)ethenyl]phenol (2-PEP).

While both compounds share the same molecular weight and core functional groups, the positional shift of the nitrogen atom on the pyridine ring fundamentally alters their electron delocalization, spatial conformation, and biological binding kinetics. This guide evaluates their utility in two primary domains: Intramolecular Charge Transfer (ICT) photophysics and Amyloid-β (Aβ) plaque targeting for neurodegenerative disease imaging.

Structural and Photophysical Dynamics

Both 4-PEP and 2-PEP operate as "push-pull" chromophores. The phenol group acts as the electron donor (D), the ethenyl group serves as the π -conjugated bridge, and the pyridine ring functions as the electron acceptor (A).

However, the 4-pyridyl isomer (4-PEP) possesses a para-para configuration. This highly linear geometry perfectly aligns the dipole moment along the molecule's primary axis, maximizing resonance stabilization and facilitating highly efficient Intramolecular Charge Transfer (ICT) upon excitation[1]. In contrast, the 2-pyridyl isomer (2-PEP) features a para-ortho configuration. This bent geometry forces the electron density off-axis, slightly uncoupling the π -system and reducing the overall solvatochromic shift.

ICT_Pathway Phenol Phenol (Donor) Photon Absorption Bridge Ethenyl π-Bridge Electron Delocalization Phenol->Bridge Excitation Pyridine Pyridine (Acceptor) Charge Transfer State Bridge->Pyridine ICT Mechanism Emission Solvatochromic Fluorescence Emission Pyridine->Emission Radiative Decay

Caption: Intramolecular Charge Transfer (ICT) pathway in hydroxystyrylpyridines.

Quantitative Comparison Table
Property4-[2-(pyridin-4-yl)ethenyl]phenol (4-PEP)4-[2-(pyridin-2-yl)ethenyl]phenol (2-PEP)
CAS Number 31067-32-0[2]Isomer specific / Unassigned
Molecular Weight 197.24 g/mol [2]197.24 g/mol
Conformational Geometry Para-Para (Linear)Para-Ortho (Angular)
Dipole Alignment Coaxial with π -systemOff-axis
UV Absorbance Max (Neutral) ~330–350 nm[1]~320–340 nm
Solvatochromism Highly sensitive to pH/polarity[1]Moderately sensitive
Primary Application Aβ plaque imaging (PET/SPECT)[3]Metal-ion sensing / NLO materials

Neuroimaging Applications: Targeting Amyloid-β (Aβ) Plaques

Styrylpyridines are foundational scaffolds for developing PET and SPECT imaging agents targeting Aβ plaques in Alzheimer's disease (AD) and Cerebral Amyloid Angiopathy (CAA)[3][4]. The binding affinity of these probes is strictly governed by their ability to intercalate into the hydrophobic grooves of the cross- β sheet structure of amyloid fibrils.

The Causality of Isomeric Superiority: The linear geometry of 4-PEP allows it to slip seamlessly into the narrow binding pockets of Aβ aggregates. The terminal hydroxyl group forms critical hydrogen bonds with the fibril surface, anchoring the molecule[3]. 2-PEP , due to its angular para-ortho kink, experiences steric hindrance within the tight fibrillar grooves, resulting in a significantly higher inhibition constant ( Ki​ ) and lower binding affinity. Consequently, 4-PEP derivatives consistently demonstrate superior Ki​ values (often in the low nanomolar range, e.g., 3.6 to 15.5 nM) in postmortem AD brain homogenates[3].

ABeta_Assay Tissue Postmortem AD Brain (Homogenization) Incubation Radioligand Incubation (Competitive Binding) Tissue->Incubation Separation Rapid Filtration (Bound vs Free) Incubation->Separation Validation Non-Specific Binding Control (Self-Validation) Incubation->Validation Parallel Control Analysis Scintillation Counting & Ki Determination Separation->Analysis Validation->Separation

Caption: Self-validating competitive binding assay workflow for Aβ plaque targeting.

Self-Validating Experimental Protocols

To objectively compare these isomers in your laboratory, the following protocols have been engineered to ensure high trustworthiness and internal validity.

Protocol A: In Vitro Competitive Binding Assay for Aβ Fibrils

This protocol determines the binding affinity ( Ki​ ) of the styrylpyridine isomers against a known radioligand (e.g., [125I] IMPY or [125I] styrylpyridine derivatives)[3].

  • Tissue Preparation: Homogenize postmortem AD brain tissue in Phosphate-Buffered Saline (PBS, pH 7.4).

    • Causality: Utilizing actual human AD brain homogenates rather than synthetic Aβ fibrils ensures that the binding pockets reflect the true physiological folding and post-translational modifications of the disease state.

  • Ligand Incubation: Incubate 50 µL of the tissue homogenate with 50 µL of the radioligand (0.05 nM) and 50 µL of the test compound (4-PEP or 2-PEP) at varying concentrations ( 10−10 to 10−5 M).

    • Causality: The test compounds are pre-dissolved in 10% ethanol/PBS. The ethanol acts as a co-solvent to prevent the highly lipophilic styrylpyridines from aggregating in the aqueous buffer, which would artificially lower the perceived binding affinity.

  • Self-Validation Check (Non-Specific Binding): Run a parallel control set using 1 µM of cold (non-radioactive) IMPY.

    • System Validation: This step isolates non-specific lipid binding from true specific fibril binding. If the non-specific binding exceeds 30% of total binding, the assay must be rejected and the tissue washed further.

  • Separation & Analysis: Terminate the reaction via rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters three times with cold 10% ethanol/PBS. Count the retained radioactivity using a gamma counter. Convert IC50​ values to Ki​ using the Cheng-Prusoff equation.

Protocol B: Solvatochromic Fluorescence Characterization

This workflow maps the ICT efficiency of the isomers to evaluate their potential as environmental sensors[1].

  • Solvent Matrix Preparation: Prepare 10 µM solutions of 4-PEP and 2-PEP in a gradient of solvents: Hexane, Chloroform, Ethanol, and DMSO.

  • Spectral Acquisition: Record the UV-Vis absorption and fluorescence emission spectra at 25°C.

    • Causality: The excitation wavelength must be set to the isosbestic point if comparing pH shifts, or at the absorption maximum of the specific solvent to ensure maximum quantum yield.

  • Self-Validation Check (Aggregation Control): Overlay the normalized excitation spectrum with the absorption spectrum.

    • System Validation: If the excitation spectrum deviates significantly from the absorption spectrum, ground-state aggregation ( π -stacking) is occurring. The concentration must be diluted until the spectra match, ensuring only monomeric photophysics are being recorded.

  • Data Plotting: Generate a Lippert-Mataga plot (Stokes shift vs. solvent orientation polarizability) to quantify the change in dipole moment between the ground and excited states. 4-PEP will demonstrate a steeper slope due to its highly aligned push-pull axis.

References

  • Tetrahedron (1995). Haroutounian, S. A.
  • (E)-4-(4-Hydroxystyryl)
  • Novel Styrylpyridines as Probes for SPECT Imaging of Amyloid Plaques ACS Public
  • Multidentate 18F-Polypegylated Styrylpyridines As Imaging Agents for Aβ Plaques in Cerebral Amyloid Angiopathy (CAA) Journal of Medicinal Chemistry (2011). Zha et al.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of DFT Calculations for 4-[2-(pyridin-4-yl)ethenyl]phenol

Introduction In the realm of computational chemistry and drug development, Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic and structural properties of molecules. However, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of computational chemistry and drug development, Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic and structural properties of molecules. However, the predictive power of any computational model is only as reliable as its validation against experimental data. This guide provides a comprehensive, in-depth methodology for validating DFT calculations for the molecule 4-[2-(pyridin-4-yl)ethenyl]phenol, a stilbene derivative with potential applications in materials science and medicinal chemistry due to its interesting electronic structure.[1][2]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of steps to explain the causality behind experimental and computational choices, ensuring a robust and self-validating workflow. We will establish a rigorous framework for comparing theoretical predictions of UV-Visible and Nuclear Magnetic Resonance (NMR) spectra with meticulously acquired experimental data.

Part 1: Experimental Benchmarking Protocols

The foundation of any computational validation is a set of high-quality experimental data. The following protocols outline the procedures for acquiring the necessary spectroscopic benchmarks for 4-[2-(pyridin-4-yl)ethenyl]phenol.

Protocol for UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing a direct point of comparison for Time-Dependent DFT (TD-DFT) calculations.

Objective: To determine the maximum absorption wavelengths (λmax) of 4-[2-(pyridin-4-yl)ethenyl]phenol.

Methodology:

  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the expected absorption region (typically 200-800 nm). Methanol or Dimethyl Sulfoxide (DMSO) are common choices. The solvent used must also be modeled in the computational part of the study for a valid comparison.

  • Sample Preparation:

    • Prepare a stock solution of 4-[2-(pyridin-4-yl)ethenyl]phenol at a concentration of 1 mM in the chosen solvent.

    • From the stock solution, prepare a dilute solution (e.g., 10-50 µM) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 a.u.).

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Run a baseline correction with the blank cuvette in both the sample and reference beams over the desired wavelength range (e.g., 200-600 nm).

  • Data Acquisition:

    • Rinse the sample cuvette with the prepared dilute solution of the analyte before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Identify the wavelengths of maximum absorbance (λmax). These values will serve as the experimental benchmark.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), which can be directly compared with values predicted by the Gauge-Independent Atomic Orbital (GIAO) method in DFT.

Objective: To determine the experimental ¹H and ¹³C chemical shifts (δ) of 4-[2-(pyridin-4-yl)ethenyl]phenol.

Methodology:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. DMSO-d6 is an excellent choice for molecules containing phenolic protons, as it allows for their observation.

  • Sample Preparation:

    • Dissolve 5-10 mg of 4-[2-(pyridin-4-yl)ethenyl]phenol in approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution to reference the chemical shifts to 0.00 ppm.

    • Filter the solution into a clean, dry NMR tube.

  • Instrument Setup (¹H NMR):

    • Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Shim the magnetic field to achieve optimal resolution.

    • Set appropriate acquisition parameters (e.g., spectral width, acquisition time, relaxation delay).

  • Data Acquisition (¹H NMR):

    • Acquire the ¹H NMR spectrum.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals and assign the chemical shifts, multiplicities (s, d, t, etc.), and coupling constants for each proton.

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data and reference the spectrum to the solvent peak or TMS.

    • Assign the chemical shift for each unique carbon atom in the molecule.

Part 2: DFT Computational Protocol

The following computational workflow is designed to predict the spectroscopic properties of 4-[2-(pyridin-4-yl)ethenyl]phenol. The choice of functional and basis set is critical and is based on established performance for organic molecules.[3][4]

Step 1: Ground State Geometry Optimization

An accurate prediction of molecular properties begins with a reliable molecular structure.

  • Build Initial Structure: Construct the 3D structure of 4-[2-(pyridin-4-yl)ethenyl]phenol using molecular modeling software (e.g., Avogadro, GaussView).

  • Select Level of Theory: For geometry optimizations of organic molecules, a combination of the B3LYP functional with Grimme's D3 dispersion correction and the 6-311G(d,p) basis set provides a good balance of accuracy and computational cost.[3]

  • Incorporate Solvent Effects: It is crucial to model the solvent used in the experimental measurements. The Polarizable Continuum Model (PCM) is a widely used and effective method. Specify the solvent (e.g., Methanol or DMSO) in the calculation input.[3]

  • Perform Optimization: Run the geometry optimization calculation. Confirm that the optimization has converged to a true minimum by performing a frequency calculation; there should be no imaginary frequencies.

Step 2: Prediction of UV-Visible Spectrum (TD-DFT)
  • Method Selection: Use the optimized geometry from the previous step as the input. The prediction of electronic absorption spectra is performed using Time-Dependent DFT (TD-DFT).[5]

  • Select Level of Theory: The choice of functional is critical for excited states. Functionals like PBE0 or CAM-B3LYP often provide good results for organic chromophores.[4][6] A basis set with diffuse functions, such as 6-311+G(d,p), is recommended to accurately describe the electronic transitions.[4]

  • Calculation Input:

    • Specify the TD-DFT calculation.

    • Request a sufficient number of excited states (roots) to cover the relevant portion of the UV-Vis spectrum (e.g., 15-30 states).

    • Include the same PCM solvent model used during the geometry optimization.

  • Analyze Output: Extract the calculated excitation energies (in eV) and their corresponding oscillator strengths (f). The oscillator strength indicates the intensity of the transition. Convert the excitation energies from eV to wavelength (nm) using the formula: λ (nm) = 1239.8 / E (eV).

Step 3: Prediction of NMR Spectra (GIAO)
  • Method Selection: Use the optimized geometry from Step 2.1. NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard and reliable approach.[7][8]

  • Select Level of Theory: A high-quality prediction requires a robust level of theory. The WP04 or ωB97X-D functionals combined with a larger basis set like 6-311++G(2d,p) are recommended for accurate chemical shift predictions.[3] However, the widely used B3LYP functional can also yield good results, particularly when a linear scaling correction is applied.[9][10]

  • Reference Calculation: Perform a separate GIAO NMR calculation for the reference standard, TMS, using the exact same level of theory (functional, basis set, and solvent model).

  • Analyze Output:

    • From the output files, extract the calculated absolute isotropic shielding values (σ_iso) for each carbon and hydrogen atom in your molecule, as well as for the C and H atoms in TMS.

    • Calculate the predicted chemical shift (δ_pred) for each nucleus using the formula: δ_pred = σ_ref - σ_calc, where σ_ref is the isotropic shielding value of the corresponding nucleus in TMS and σ_calc is the shielding value for the nucleus in your molecule.

Part 3: Validation - Comparing Theory and Experiment

This section outlines the direct comparison of the data generated in Parts 1 and 2.

Validation Workflow Overview

The entire process, from experimental measurement to computational validation, can be visualized as a closed loop that reinforces the reliability of the computational model.

G cluster_exp Part 1: Experimental Benchmarking cluster_comp Part 2: DFT Calculations exp_uv UV-Vis Spectroscopy exp_data Experimental Data (λmax, δH, δC) exp_uv->exp_data exp_nmr NMR Spectroscopy exp_nmr->exp_data compare Part 3: Comparison & Validation exp_data->compare Benchmark opt Geometry Optimization (e.g., B3LYP-D3/6-311G(d,p)) tddft TD-DFT for UV-Vis (e.g., PBE0/6-311+G(d,p)) opt->tddft giao GIAO for NMR (e.g., B3LYP/6-311++G(2d,p)) opt->giao comp_data Computational Data (Calculated λmax, δH, δC) tddft->comp_data giao->comp_data comp_data->compare Prediction conclusion Validated Model compare->conclusion Assess Agreement (e.g., RMSD)

Caption: Workflow for the validation of DFT calculations against experimental data.
UV-Vis Spectrum Comparison

Table 1: Comparison of Experimental and TD-DFT UV-Vis Data

ParameterExperimental (λmax, nm)Calculated (λmax, nm)Transition AssignmentOscillator Strength (f)
Band I383 (Illustrative)375HOMO -> LUMO (π -> π)0.85
Band II258 (Illustrative)265HOMO-2 -> LUMO (π -> π)0.42

Note: Experimental data is illustrative, based on a similar structure reported in the literature. Calculated data is hypothetical, based on typical TD-DFT performance.

A good agreement (typically within 10-20 nm) between the experimental and calculated λmax for the main transitions validates the ability of the chosen TD-DFT method to describe the electronic structure of the molecule.

NMR Spectra Comparison

The correlation between experimental and calculated NMR chemical shifts provides a rigorous test of the computed ground-state electronic structure. A plot of calculated vs. experimental shifts should yield a linear relationship with a high correlation coefficient (R² > 0.98).[10]

Table 2: Comparison of Expected and GIAO-Calculated ¹H and ¹³C NMR Chemical Shifts (in DMSO)

AtomExpected δ (ppm)Calculated δ (ppm)Deviation (ppm)
¹H NMR
Phenolic -OH~9.5-10.09.65-
Pyridyl H (α to N)~8.5-8.78.55-
Aromatic/Vinylic H~6.8-8.0(Multiple values)-
¹³C NMR
Phenolic C-OH~155-160157.8-
Pyridyl C (α to N)~148-152150.1-
Aromatic/Vinylic C~115-140(Multiple values)-

Note: Expected chemical shift ranges are based on standard values for similar functional groups. Calculated data is hypothetical.

For a quantitative assessment, the Root-Mean-Square Deviation (RMSD) is calculated. An RMSD of < 0.2 ppm for ¹H and < 3 ppm for ¹³C is generally considered a high level of accuracy.[3] Discrepancies can often be systematically corrected by applying a linear scaling factor, derived from plotting the calculated vs. experimental data for a set of molecules.[11][12]

Conclusion

The validation of DFT calculations is not a mere formality but a critical step in ensuring the predictive reliability of computational models. By systematically comparing theoretical predictions for UV-Vis and NMR spectra against high-quality experimental data, researchers can build confidence in their chosen level of theory. A strong correlation between calculated and experimental results for 4-[2-(pyridin-4-yl)ethenyl]phenol indicates that the computational model accurately captures its electronic and structural features. This validated model can then be used with greater certainty to predict other properties that may be difficult or costly to measure experimentally, such as reaction mechanisms, molecular orbitals, or electrostatic potentials, thereby accelerating research and development in its target application areas.

References

  • ReSpect. (n.d.). Tutorial -- UV/Vis Absorption Spectroscopy with TDDFT. ReSpect program. Retrieved from [Link]

  • Wiens, J. D., Chen, P. T., & Tantillo, D. J. (2022). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 27(19), 6539. Retrieved from [Link]

  • TURBOMOLE. (2026, January 20). TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. YouTube. Retrieved from [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2005). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. Chemistry – A European Journal, 11(4), 1150-1161. Retrieved from [Link]

  • ORCA Tutorials. (n.d.). UVVis spectroscopy. ORCA 5.0 tutorials. Retrieved from [Link]

  • da Silva, G. G., et al. (2018). Experimental and NMR Theoretical Methodology Applied to Geometric Analysis of the Bioactive Clerodanetrans-Dehydrocrotonin. ResearchGate. Retrieved from [Link]

  • Glass, R. S., et al. (2023). Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods. Beilstein Journal of Organic Chemistry, 19, 73-86. Retrieved from [Link]

  • Anhaia-Machado, L. M., et al. (2023). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. Retrieved from [Link]

  • Q-Chem. (n.d.). 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual. Retrieved from [Link]

  • ORCA Input Library. (n.d.). TDDFT.
  • SB. (2023, November 19). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. YouTube. Retrieved from [Link]

  • Rusakov, Y. Y., & Krivdin, L. B. (2024). On the utmost importance of the geometry factor of accuracy in the quantum chemical calculations of 31 P NMR chemical shifts: New efficient pecG-n (n = 1, 2) basis sets for the geometry optimization procedure. AIP Publishing. Retrieved from [Link]

  • Jurado, D., et al. (2023). ORNL_AISD-Ex: Quantum chemical prediction of UV/Vis absorption spectra for over 10 million organic molecules. Oak Ridge National Laboratory. Retrieved from [Link]

  • Lo, H. Y., et al. (2023). Minimal Auxiliary Basis Set Approach for the Electronic Excitation Spectra of Organic Molecules. Scholarly Commons @ CWRU. Retrieved from [Link]

  • ResearchGate. (2024, January 19). Basis set and methods for organic molecules. Retrieved from [Link]

  • SB. (2023, November 11). How to do NMR calculation using Gaussian 09W | GIAO method. YouTube. Retrieved from [Link]

  • RSC Advances. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Retrieved from [Link]

  • TIFR Hyderabad. (n.d.). Computational NMR spectroscopy with quantum chemistry - A tutorial. Retrieved from [Link]

  • Maiti, S. R. (2022, July 30). Introduction to Molecular Modelling: Part 10 (Absorption spectra). Medium. Retrieved from [Link]

  • Spalletti, A., et al. (1998). Effect of pyridyl and thienyl groups on the excited state properties of stilbene-like molecules. Indian Academy of Sciences. Retrieved from [Link]

  • RSC Publishing. (2024, June 20). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Retrieved from [Link]

  • Li, Y., et al. (2020). GIAO 13 C NMR Calculation with Sorted Training Sets Improves Accuracy and Reliability for Structural Assignation. ACS Publications. Retrieved from [Link]

  • Muñoz-Flores, B. M., et al. (2012). Synthesis and chemical-optical characterization of push-pull stilbenes. SciELO. Retrieved from [Link]

  • Gaussian. (2017, January 5). NMR. Gaussian.com. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Characterization of Ester Derivatives of Stilbene. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; Disposal Guide: 4-[2-(Pyridin-4-yl)ethenyl]phenol

As a Senior Application Scientist, ensuring the safety of your laboratory personnel and the integrity of your environmental compliance is paramount. 4-[2-(Pyridin-4-yl)ethenyl]phenol (CAS: 31067-32-0), also known as 4-(2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safety of your laboratory personnel and the integrity of your environmental compliance is paramount. 4-[2-(Pyridin-4-yl)ethenyl]phenol (CAS: 31067-32-0), also known as 4-(2-(Pyridin-4-yl)vinyl)phenol, is a highly specialized hydroxylated azastilbene derivative. It is frequently utilized in the synthesis of cellulose-based fluorescent smart materials, biological imaging probes, and drug development[1].

While its conjugated pi-system makes it an excellent fluorophore and building block, its dual functional groups—a phenolic moiety and a pyridine ring—present unique acute toxicity and disposal challenges. This guide provides a self-validating, mechanistic approach to handling and disposing of this compound safely.

Mechanistic Hazard Assessment

To handle a chemical safely, one must understand why it is hazardous. The toxicity of 4-[2-(Pyridin-4-yl)ethenyl]phenol is driven by its molecular architecture:

  • The Phenolic Moiety (Dermal Permeation): Phenol derivatives are highly lipophilic and act as protein denaturants. This allows the compound to rapidly penetrate the stratum corneum of the skin, leading to systemic toxicity (GHS Hazard H312: Harmful in contact with skin).

  • The Pyridine Ring (Neurotoxicity & Combustion Hazards): Pyridine is a basic, nitrogen-containing heterocycle. Inhalation of its dust or vapors can cause central nervous system depression (H332: Harmful if inhaled). Furthermore, the nitrogen atom dictates the disposal method; standard combustion generates highly toxic nitrogen oxides (NOx).

  • The Ethenyl Bridge (Lipophilicity): The vinyl linker creates a rigid, planar structure that increases the overall lipophilicity of the molecule, further enhancing its ability to cross cellular membranes compared to isolated phenol or pyridine.

Quantitative Hazard & Property Data

Always verify your specific batch parameters against the manufacturer's Certificate of Analysis (CoA).

ParameterSpecification / Classification
Chemical Name 4-[2-(Pyridin-4-yl)ethenyl]phenol
CAS Number 31067-32-0
Molecular Formula C13H11NO
Molecular Weight 197.24 g/mol
GHS Signal Word Warning
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides
Storage Conditions Sealed in a dry environment at room temperature

Operational Safety & Handling Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's criteria are actively verified.

Step-by-Step Handling Workflow
  • Ventilation Verification: Before opening the chemical container, verify that the laboratory chemical fume hood has a face velocity of at least 100 feet per minute (fpm). Causality: This ensures that any aerosolized dust (H332 hazard) is captured before entering the operator's breathing zone.

  • PPE Selection (Critical Step):

    • Do NOT use standard Nitrile gloves. Nitrile provides inadequate breakthrough times for phenolic compounds.

    • Action: Don Butyl Rubber or Neoprene gloves [2]. Causality: The dense polymer cross-linking in butyl/neoprene resists the permeation of the lipophilic phenol moiety, providing >8 hours of breakthrough protection.

    • Wear a fully buttoned lab coat and chemical splash goggles.

  • Material Transfer: Use an anti-static spatula to weigh the solid. Causality: The ethenyl-conjugated structure can form fine, dry powders that are susceptible to static cling and aerosolization.

  • Decontamination: After handling, wipe down the balance and surrounding area with a solvent the compound is soluble in (e.g., ethanol or methanol), followed by a soap and water wash.

Spill Response Workflow

In the event of a spill, immediate and structured containment is required to prevent dermal exposure and environmental contamination.

SpillResponse Start Spill Identified (Solid/Solution) Assess Assess Volume & Toxicity (H302/H312/H332) Start->Assess PPE Verify PPE (Butyl/Neoprene Gloves, Goggles, Lab Coat) Assess->PPE Contain Contain Spill (Dampen with Water to Prevent Dust) PPE->Contain Collect Collect into HDPE Container Contain->Collect Label Label as Hazardous Waste (Phenol/Pyridine) Collect->Label Dispose Transfer to EHS for Incineration Label->Dispose

Fig 1: Step-by-step logical workflow for containing and mitigating a spill.

Proper Disposal & Degradation Procedures

Because 4-[2-(Pyridin-4-yl)ethenyl]phenol contains both a phenolic ring (environmental toxin) and a pyridine ring (NOx precursor), it cannot be disposed of down the drain or in standard solid waste. It must be managed as Hazardous Waste.

Step-by-Step Disposal Plan
  • Waste Segregation: Collect all solid waste, contaminated gloves, and solvent washings into a dedicated, sealable High-Density Polyethylene (HDPE) or glass container. Validation: Ensure the container is free of strong oxidizers (e.g., peroxides, nitrates) to prevent exothermic reactions.

  • Labeling: Affix a hazardous waste tag immediately. List the constituents as "Phenol derivative / Pyridine derivative" to alert waste handlers to the specific chemical class.

  • EHS Transfer & Incineration: Transfer the container to your Environmental Health and Safety (EHS) department.

    • Mechanistic Disposal Requirement: The waste must be routed to a commercial high-temperature incinerator (>1000°C). Because direct combustion of pyridine releases highly toxic nitrogen oxides (NOx), the incinerator must be equipped with an alkaline scrubber system (e.g., NaOH spray) [3].

    • Causality: The alkaline scrubber neutralizes the acidic NOx gases into harmless nitrate salts, preventing the release of smog-forming pollutants into the atmosphere.

DisposalPathway Waste 4-[2-(Pyridin-4-yl)ethenyl]phenol Solid/Liquid Waste Solvent Dissolve in Combustible Solvent Waste->Solvent Incinerator High-Temp Incineration (>1000°C) Solvent->Incinerator Scrubber Alkaline Scrubber (Neutralize NOx) Incinerator->Scrubber Emission Safe Ash & Gas Emission Scrubber->Emission

Fig 2: Mechanistic chemical degradation and environmental protection pathway.

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "NIOSH Recommendations for Chemical Protective Clothing - Phenol." The National Institute for Occupational Safety and Health. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Engineering Handbook For Hazardous Waste Incineration: Pyridine & Nitrogenous Wastes." EPA Publications. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(Pyridin-4-yl)ethenyl]phenol
Reactant of Route 2
Reactant of Route 2
4-[2-(Pyridin-4-yl)ethenyl]phenol
© Copyright 2026 BenchChem. All Rights Reserved.